2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane
CAS No.: 173427-53-7
Cat. No.: VC11688659
Molecular Formula: C16H15BrO3
Molecular Weight: 335.19 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane - 173427-53-7](/images/structure/VC11688659.png)
Specification
CAS No. | 173427-53-7 |
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Molecular Formula | C16H15BrO3 |
Molecular Weight | 335.19 g/mol |
IUPAC Name | 2-(2-bromo-5-phenylmethoxyphenyl)-1,3-dioxolane |
Standard InChI | InChI=1S/C16H15BrO3/c17-15-7-6-13(10-14(15)16-18-8-9-19-16)20-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |
Standard InChI Key | CKBZYIWHDWNAIA-UHFFFAOYSA-N |
SMILES | C1COC(O1)C2=C(C=CC(=C2)OCC3=CC=CC=C3)Br |
Canonical SMILES | C1COC(O1)C2=C(C=CC(=C2)OCC3=CC=CC=C3)Br |
Introduction
Chemical Identity and Structural Features
The IUPAC name 2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane specifies a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) attached to a phenyl group substituted at the 2-position with bromine and the 5-position with a benzyloxy group. The molecular formula is C₁₆H₁₅BrO₃, with a molecular weight of 335.19 g/mol. Key structural attributes include:
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1,3-Dioxolane ring: A saturated heterocycle contributing to steric protection of adjacent functional groups .
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Bromine substituent: Enhances electrophilic reactivity for cross-coupling reactions .
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Benzyloxy group: Provides lipophilicity and influences π-π stacking interactions .
Crystallographic data from analogous compounds, such as 2-(2-bromophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, reveal monoclinic crystal systems with space group P2₁/n and unit cell parameters (a = 9.599 Å, b = 14.399 Å, c = 9.236 Å, β = 100.18°) . Hydrogen bonding between hydroxyl and carbonyl groups stabilizes the lattice .
Synthetic Methodologies
Cyclocondensation of Diols with Carbonyl Compounds
The 1,3-dioxolane ring is typically formed via acid-catalyzed cyclocondensation between diols and carbonyl compounds. For example, 2,2-bis(hydroxymethyl)propionic acid reacts with 2-bromobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) to yield analogous dioxolane derivatives . The reaction proceeds in a mixture of cyclohexane and N,N-dimethylformamide (DMF) under reflux, achieving yields of 55–70% .
Representative Reaction:
Halogenation and Alkylation Strategies
Bromine incorporation often occurs via electrophilic aromatic substitution or metal-halogen exchange. In a multi-step synthesis, 2-bromo-5-methoxytoluene undergoes bromination to form 1-bromo-2-bromomethyl-4-methoxybenzene, which is subsequently alkylated with benzoyl acetate ethyl ester . Ethylene glycol-mediated ketalization then generates the dioxolane ring .
Physicochemical Properties
Property | Value | Source Analogue |
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Density | 1.5–1.6 g/cm³ | |
Boiling Point | 178–185 °C (at 760 mmHg) | |
Flash Point | 62–65 °C | |
Solubility | Insoluble in water; soluble in DCM, THF |
The bromine atom increases molecular polarity, elevating the boiling point compared to non-halogenated analogues . The dioxolane ring’s rigidity reduces conformational flexibility, as evidenced by crystallographic torsion angles of 120–130° .
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray diffraction of related compounds confirms the chair conformation of the 1,3-dioxolane ring, with the bromine and benzyloxy groups occupying equatorial positions . Key bond lengths include:
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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δ 7.45–7.30 (m, 5H, benzyloxy aromatic protons)
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δ 5.15 (s, 2H, OCH₂Ph)
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δ 4.10–3.85 (m, 4H, dioxolane OCH₂)
¹³C NMR confirms the quaternary carbon of the dioxolane at δ 98–102 ppm .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s bromine atom enables Suzuki-Miyaura couplings to install aryl groups, a step critical in synthesizing kinase inhibitors and osteoporosis drugs . For instance, palladium-catalyzed cross-coupling with 4-benzyloxybenzonitrile yields biphenyl derivatives .
Protective Group in Total Synthesis
The 1,3-dioxolane ring protects ketones during multi-step syntheses. Acidic hydrolysis (e.g., HCl/THF) regenerates the carbonyl group without side reactions .
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